Cas no 952183-41-4 (Methyl 5-(4-Bromophenoxy)-2-Furoate)

Methyl 5-(4-Bromophenoxy)-2-Furoate is a brominated furan derivative with applications in organic synthesis and pharmaceutical research. This compound features a furan ring esterified with a methyl group and substituted with a 4-bromophenoxy moiety, enhancing its reactivity in cross-coupling reactions and serving as a versatile intermediate. Its structural properties make it valuable for constructing complex heterocyclic frameworks. The bromine atom offers a handle for further functionalization via metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig couplings. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Suitable for use in medicinal chemistry and material science, it provides a robust building block for targeted molecular design.
Methyl 5-(4-Bromophenoxy)-2-Furoate structure
952183-41-4 structure
Product name:Methyl 5-(4-Bromophenoxy)-2-Furoate
CAS No:952183-41-4
MF:C12H9BrO4
MW:297.101463079453
MDL:MFCD09607928
CID:4667042
PubChem ID:24213813

Methyl 5-(4-Bromophenoxy)-2-Furoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(4-bromophenoxy)-2-furoate
    • methyl 5-(4-bromophenoxy)furan-2-carboxylate
    • 2-Furancarboxylic acid, 5-(4-bromophenoxy)-, methyl ester
    • SB61497
    • CB-0815
    • MFCD09607928
    • AKOS005072001
    • methyl5-(4-bromophenoxy)furan-2-carboxylate
    • CS-0330054
    • 952183-41-4
    • 1853236-30-2
    • DB-137436
    • 4-(4-Hydroxy-2-methylphenyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • DTXSID901195221
    • SCHEMBL15881210
    • Methyl 5-(4-Bromophenoxy)-2-Furoate
    • MDL: MFCD09607928
    • Inchi: 1S/C12H9BrO4/c1-15-12(14)10-6-7-11(17-10)16-9-4-2-8(13)3-5-9/h2-7H,1H3
    • InChI Key: MOZCNDHHYDXMSE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC1=CC=C(C(=O)OC)O1

Computed Properties

  • Exact Mass: 295.96842g/mol
  • Monoisotopic Mass: 295.96842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 48.7Ų

Experimental Properties

  • Melting Point: 64-66

Methyl 5-(4-Bromophenoxy)-2-Furoate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Methyl 5-(4-Bromophenoxy)-2-Furoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB256892-500mg
Methyl 5-(4-bromophenoxy)-2-furoate, 95%; .
952183-41-4 95%
500mg
€178.80 2025-02-13
abcr
AB256892-1 g
Methyl 5-(4-bromophenoxy)-2-furoate, 95%; .
952183-41-4 95%
1 g
€260.30 2023-07-20
Ambeed
A461977-1g
Methyl 5-(4-bromophenoxy)furan-2-carboxylate
952183-41-4 95+%
1g
$110.0 2024-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD200842-1g
Methyl 5-(4-bromophenoxy)furan-2-carboxylate
952183-41-4 95+%
1g
¥756.0 2024-04-17
Apollo Scientific
OR8515-500mg
Methyl 5-(4-bromophenoxy)-2-furoate
952183-41-4 95%
500mg
£117.00 2025-02-20
A2B Chem LLC
AI85372-5mg
Methyl 5-(4-bromophenoxy)furan-2-carboxylate
952183-41-4 >95%
5mg
$214.00 2024-07-18
A2B Chem LLC
AI85372-1g
Methyl 5-(4-bromophenoxy)furan-2-carboxylate
952183-41-4 >95%
1g
$343.00 2024-07-18
A2B Chem LLC
AI85372-10g
Methyl 5-(4-bromophenoxy)furan-2-carboxylate
952183-41-4 >95%
10g
$1131.00 2024-07-18
Apollo Scientific
OR8515-10g
Methyl 5-(4-bromophenoxy)-2-furoate
952183-41-4 95%
10g
£924.00 2025-02-20
Chemenu
CM309590-5g
Methyl 5-(4-bromophenoxy)furan-2-carboxylate
952183-41-4 95%
5g
$*** 2023-05-29

Additional information on Methyl 5-(4-Bromophenoxy)-2-Furoate

Comprehensive Overview of Methyl 5-(4-Bromophenoxy)-2-Furoate (CAS No. 952183-41-4)

Methyl 5-(4-Bromophenoxy)-2-Furoate (CAS No. 952183-41-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This ester derivative, featuring a furoate core linked to a 4-bromophenoxy group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H9BrO4, highlights the presence of bromine, which enhances its reactivity in cross-coupling reactions—a topic frequently searched by chemists exploring palladium-catalyzed reactions or Suzuki-Miyaura coupling.

Recent trends in green chemistry have spurred interest in optimizing the synthesis of Methyl 5-(4-Bromophenoxy)-2-Furoate to minimize environmental impact. Researchers are investigating solvent-free or aqueous-phase methodologies, aligning with the popular search query "sustainable synthesis of brominated compounds." The compound’s lipophilicity and electron-withdrawing characteristics also make it a candidate for drug design, particularly in modulating bioavailability—a key concern in pharmacokinetics studies.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 952183-41-4, as purity is paramount for its applications. Users often search for "HPLC methods for furan derivatives" or "NMR peaks of brominated esters," reflecting the demand for precise analytical data. The compound’s stability under various pH conditions is another area of exploration, addressing queries like "hydrolysis resistance of furoate esters."

In material science, Methyl 5-(4-Bromophenoxy)-2-Furoate has potential applications in designing organic semiconductors due to its conjugated system. This aligns with the rising interest in "organic electronic materials" and "small-molecule dopants." Its thermal stability (often analyzed via TGA) is frequently compared to similar compounds in patent literature, a hotspot for researchers investigating "high-performance polymer additives."

Regulatory compliance for CAS No. 952183-41-4 remains a common query, particularly regarding REACH and FDA guidelines for intermediates. While not classified as hazardous, proper handling protocols are emphasized in safety data sheets (SDS), addressing searches like "safe storage of brominated aromatics." The compound’s structure-activity relationship (SAR) is also a trending topic, especially in forums discussing "furan-based bioactive molecules."

Future research directions may explore Methyl 5-(4-Bromophenoxy)-2-Furoate’s role in catalysis or as a scaffold for heterocyclic expansion—keywords increasingly appearing in academic databases. Its compatibility with continuous flow chemistry systems, a hot topic in "process intensification," further underscores its relevance in modern synthetic strategies.

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(CAS:952183-41-4)Methyl 5-(4-Bromophenoxy)-2-Furoate
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Purity:99%
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